7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)7-6-13-15(18(21)23)10(2)16(22-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQJKUOUYDVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₈H₁₂Cl₃NO
- Molecular Weight : 365.65 g/mol
- CAS Number : 1160257-10-2
- Structure :
- The compound features a quinoline core with chlorinated phenyl and carbonyl substituents, contributing to its biological properties.
Biological Activity Overview
The biological activities of quinoline derivatives, including this compound, have been extensively studied. Key areas of interest include:
-
Antimicrobial Activity
- Quinoline derivatives have shown significant antimicrobial effects against various pathogens. Research indicates that this compound may inhibit bacterial growth through interference with nucleic acid synthesis or cell wall integrity.
-
Anticancer Properties
- Several studies have reported the anticancer potential of quinoline derivatives. The compound has been evaluated for cytotoxicity against different cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting tumor growth.
-
Anti-inflammatory Effects
- The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in macrophages, which could be beneficial in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in inflammatory responses, such as COX-1 and COX-2.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- DNA Intercalation : Like other quinolines, this compound can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride is primarily explored for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Research indicates that quinoline derivatives exhibit anticancer properties. The compound's ability to interact with DNA and inhibit topoisomerases makes it a candidate for further studies in cancer therapeutics. For instance, derivatives of quinoline have shown promise in inhibiting cell proliferation in various cancer cell lines.
Material Science
The compound can serve as a precursor in the synthesis of novel materials, particularly in creating functionalized polymers or coatings. Its chlorinated structure can facilitate reactions that lead to materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Polymer Synthesis
In polymer chemistry, chlorinated compounds like this one are often used to introduce reactive sites into polymers, enabling further functionalization. This can lead to materials with tailored properties for specific applications, such as sensors or drug delivery systems.
Research Tool in Proteomics
This compound is utilized in proteomics research due to its ability to modify proteins through acylation reactions. The carbonyl chloride group can react with amines present in proteins, facilitating studies on protein interactions and functions.
Case Studies
Several studies have employed this compound to label proteins selectively, aiding in the identification of protein-protein interactions within complex biological systems. For example:
- A study demonstrated the use of this compound to tag specific proteins in cell lysates, allowing for subsequent analysis via mass spectrometry.
- Another case highlighted its role in developing assays for enzyme activity by modifying enzyme active sites.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline derivatives with variations in substituent positions, halogenation patterns, and functional groups exhibit distinct physicochemical and biological properties. Below is a detailed comparison of the target compound with its closest analogs:
Substituent Position and Structural Variations
Table 1: Structural and Functional Comparison
Key Observations:
Chlorophenyl Position: The meta (3-chloro) and para (4-chloro) isomers (rows 1–2) differ in electronic effects. The ortho (2-chloro) isomer (row 3) introduces steric hindrance near the quinoline core, which could reduce accessibility for further functionalization .
Methyl Group Presence: The 3,8-dimethyl substitution in the target compound increases steric bulk compared to analogs lacking the 3-methyl group (rows 3–4). This may enhance lipophilicity and influence crystallinity or solubility in nonpolar solvents .
Propoxyphenyl vs. Chlorophenyl :
Stability and Commercial Availability
- The target compound and its 4-chlorophenyl analog are listed as discontinued by CymitQuimica (), suggesting challenges in large-scale synthesis or stability issues (e.g., hydrolysis of the carbonyl chloride group under humid conditions) .
- In contrast, Combi-Blocks maintains a 95% purity stock for all chlorophenyl variants, indicating robust synthetic protocols for research-scale applications .
Preparation Methods
Friedländer Quinoline Synthesis Under Solvent-Free Conditions
A robust method to prepare quinoline intermediates involves the solvent-free Friedländer synthesis using polyphosphoric acid (PPA) as a catalyst. This method enables the condensation of 2-aminobenzophenone derivatives with diketones to form quinoline rings efficiently without solvents, reducing environmental impact and simplifying purification steps.
- Procedure : 2-Aminobenzophenone (or its substituted analogs) is reacted with pentan-2,3-dione in the presence of freshly prepared PPA at around 90 °C for 1 hour.
- Workup : The reaction is quenched with saturated sodium carbonate solution, followed by extraction with dichloromethane and recrystallization to yield the quinoline intermediate.
- Advantages : Solvent-free conditions, high yields, and mild temperatures.
- Reference Example : Synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one via this method demonstrates applicability to quinoline derivatives with aromatic substituents.
The introduction of chloro groups at specific positions (e.g., 7-chloro) on the quinoline ring is typically achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
- Approach : Starting from hydroxy or carboxylic acid quinoline derivatives, chlorination converts hydroxyl or acid groups into chloro substituents or acyl chlorides.
- Conditions : Reactions are often conducted under reflux in solvents like dichloromethane or chloroform.
- Challenges : Regioselectivity and control of mono- vs. poly-chlorination require careful optimization.
Methylation of Quinoline Core
Methyl groups at positions 3 and 8 of the quinoline ring can be introduced by starting with appropriately substituted precursors or via methylation reactions post-quinoline formation.
- Method : Use of methyl-substituted starting materials or methylation through alkylation reactions.
- Considerations : Position-selective methylation is critical to obtain the desired substitution pattern.
Formation of Quinoline-4-carbonyl Chloride
The final step involves converting the quinoline-4-carboxylic acid or related intermediate into the corresponding carbonyl chloride.
- Reagents : Thionyl chloride (SOCl2) is commonly used to convert carboxylic acids to acid chlorides.
- Procedure : The acid is refluxed with excess SOCl2, often with catalytic DMF, until gas evolution ceases.
- Purification : Excess reagents are removed under reduced pressure, and the product is purified by recrystallization or chromatography.
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Friedländer quinoline synthesis | 2-Aminobenzophenone derivative + diketone | Polyphosphoric acid, 90 °C, solvent-free | 3,8-dimethylquinoline intermediate |
| 2 | Chlorination | Quinoline intermediate | Thionyl chloride or PCl5, reflux | 7-chloroquinoline derivative |
| 3 | Methylation | Quinoline intermediate | Alkylation reagents or methyl-substituted precursors | 3,8-dimethylquinoline derivative |
| 4 | Acyl chloride formation | Quinoline-4-carboxylic acid derivative | SOCl2, reflux, catalytic DMF | 7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride |
Research Findings and Notes
- The solvent-free Friedländer synthesis using PPA is a green and efficient method for quinoline ring construction, adaptable to various substituted analogs.
- Chlorination reactions require careful control to avoid over-chlorination and to ensure substitution at the 7-position.
- Methylation strategies depend on the availability of methyl-substituted starting materials or selective alkylation methods.
- Conversion of quinoline carboxylic acids to acyl chlorides using thionyl chloride is well-established and yields reactive intermediates suitable for further functionalization.
- Alternative synthetic routes involving anilinoquinolines and condensation with benzophenone derivatives have been explored for related quinoline systems, but yields and selectivity vary significantly.
Q & A
Basic: What are the critical considerations for optimizing regioselectivity during the synthesis of halogenated quinoline derivatives like 7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride?
Answer: Regioselectivity in halogenated quinolines is influenced by steric and electronic factors. For example, chlorination at the 7-position often requires controlled reaction conditions to avoid over-halogenation. Evidence from ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis highlights the use of sodium nitrite and cupric chloride under acidic conditions to achieve regioselective nitration and halogenation . X-ray crystallography can validate regiochemical outcomes by analyzing intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound after synthesis?
Answer: A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) can resolve ambiguities in substitution patterns. For instance, SC-XRD analysis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate revealed intermolecular C–H⋯O/Cl interactions critical for confirming regiochemistry . Infrared (IR) spectroscopy can also identify carbonyl and acyl chloride functional groups .
Advanced: How do intermolecular interactions in the crystal lattice influence the physicochemical stability of this compound?
Answer: Intermolecular forces such as C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the crystal packing, as observed in structurally similar quinolines. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline derivatives exhibit parallel molecular packing via these interactions, which reduce hygroscopicity and enhance thermal stability . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can quantify stability under varying temperatures .
Advanced: What methodologies are recommended for resolving contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?
Answer: Contradictions often arise from dynamic effects like tautomerism or solvent-induced conformational changes. Deuterium exchange experiments or variable-temperature NMR can identify proton exchange processes. For quinoline derivatives, computational chemistry tools (e.g., DFT calculations) can simulate NMR spectra to cross-validate experimental data .
Basic: What purification strategies are effective for removing byproducts from the final acyl chloride functionalization step?
Answer: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For halogenated byproducts, recrystallization from toluene or dichloromethane/ether mixtures improves purity. Evidence from 3-chloro-2,4,5-trifluorobenzoic acid synthesis demonstrates that solvent polarity adjustments can selectively precipitate target compounds .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Answer: SAR studies require systematic substitution at the 3,8-dimethyl and 4-carbonyl chloride positions. For example, replacing the acyl chloride with amide or ester groups (as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives) can modulate bioactivity . In vitro assays (e.g., antimicrobial susceptibility testing) should follow standardized protocols like CLSI guidelines .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer: Due to its reactive acyl chloride group, use PPE (gloves, goggles, lab coat) and work in a fume hood. Emergency procedures for spills include neutralization with dry sand or sodium bicarbonate. Safety data sheets (SDS) for analogous compounds (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) recommend immediate decontamination of exposed skin/eyes with water .
Advanced: What strategies mitigate degradation during long-term storage of halogenated quinolines?
Answer: Store under inert gas (argon) in amber glass vials at –20°C. Stability studies on ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate suggest that moisture and light accelerate hydrolysis of acyl chlorides. Lyophilization or formulation as a stable salt (e.g., hydrochloride) may improve shelf life .
Basic: How can researchers validate the absence of polymorphic forms in synthesized batches?
Answer: Powder X-ray diffraction (PXRD) and DSC are standard for polymorph screening. For example, SC-XRD data from related compounds confirm monoclinic or orthorhombic crystal systems, which can be compared against experimental PXRD patterns .
Advanced: What computational tools are suitable for predicting the reactivity of the 4-carbonyl chloride group in further derivatization?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic reactivity at the carbonyl carbon. Molecular docking studies may also predict steric accessibility for nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
